molecular formula C13H15BClFO4 B13127474 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B13127474
M. Wt: 300.52 g/mol
InChI Key: NCWQKLPCTBJHBA-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative. This compound is significant due to its unique structure, which includes both fluorine and boron atoms. It is commonly used in organic synthesis, particularly in carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. One common method is the two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then reacted with a boronic acid derivative to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound .

Scientific Research Applications

5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with hydroxyl groups, forming boronate esters. This interaction is crucial in many of its applications, such as in the Suzuki-Miyaura cross-coupling reaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15BClFO4

Molecular Weight

300.52 g/mol

IUPAC Name

5-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

InChI

InChI=1S/C13H15BClFO4/c1-12(2)13(3,4)20-14(19-12)8-6-10(16)7(11(17)18)5-9(8)15/h5-6H,1-4H3,(H,17,18)

InChI Key

NCWQKLPCTBJHBA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(=O)O)F

Origin of Product

United States

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